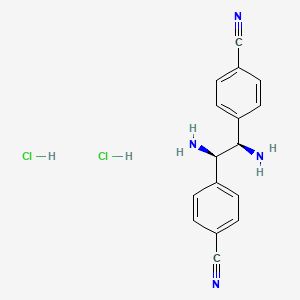

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

Descripción

Chemical Formula: C₁₆H₁₄N₄·2ClH

Molecular Weight: 335.236 g/mol

Physical Properties:

- Appearance: White to off-white hygroscopic powder .

- Optical Rotation: +78° (c = 1.0, methanol) .

- Stability: Hygroscopic, requiring storage under anhydrous conditions .

This chiral compound features a (1R,2R)-ethylenediamine bridge connecting two 4-cyanophenyl groups, with two hydrochloride counterions enhancing solubility in polar solvents. Its stereochemistry and nitrile functional groups make it valuable in asymmetric synthesis and pharmaceutical applications.

Propiedades

IUPAC Name |

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGWLKLBQQMPD-UWGSCQAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672619 | |

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117903-80-7 | |

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chemical Identity

The compound’s structure combines a (1R,2R)-ethylenediamine core with two 4-cyanophenyl groups, protonated as a dihydrochloride salt. Its IUPAC name, 4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride , reflects this configuration. The nitrile groups confer stability and polarity, while the chiral diamine backbone necessitates enantioselective synthesis.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 117903-80-7 |

| Molecular Formula | C₁₆H₁₄Cl₂N₄ |

| GHS Classification | Not explicitly listed; advised for industrial use only |

Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

A prominent route involves coupling 4-cyanophenyl halides with a chiral ethylenediamine precursor. This method leverages palladium catalysts to form C–N bonds, ensuring stereochemical fidelity.

Reaction Mechanism

-

Precursor Activation : 4-Bromobenzonitrile or 4-iodobenzonitrile undergoes oxidative addition with a palladium(0) catalyst (e.g., Pd(OAc)₂).

-

Ligand Participation : Bulky phosphine ligands (e.g., Xantphos, DPPB) stabilize the palladium intermediate, enhancing coupling efficiency.

-

Amine Coupling : The chiral ethylenediamine nucleophile displaces the halide, forming the C–N bond.

Table 2: Representative Conditions for Coupling

Reductive Amination of 4-Cyanobenzaldehyde Derivatives

This two-step approach converts aldehyde groups into amines while retaining nitrile functionality:

Stereochemical Control

Asymmetric induction is achieved via chiral auxiliaries or catalysts. For instance, optically active binaphthol derivatives (e.g., (R)-BINOL) template the imine geometry, ensuring >90% enantiomeric excess.

Asymmetric Cyclization Approaches

Chiral Acid-Catalyzed Cyclization

Patent data highlights a method wherein propylidene-(4-trifluoromethylphenyl)-amine undergoes cyclization with a vinyl amine in the presence of an optically active Brønsted acid (e.g., (R)-5,5',6,6',7,7',8,8'-octahydro-bi-2-naphthol). This one-pot reaction constructs the ethylenediamine backbone with high diastereoselectivity.

Key Parameters

-

Catalyst Loading : 10–15 mol% chiral acid

-

Solvent : Dichloromethane or THF

Salt Formation and Purification

Dihydrochloride Synthesis

The free base diamine is treated with hydrochloric acid (2 eq.) in ethanol or aqueous THF. Crystallization at 0–5°C yields the dihydrochloride salt.

Purity Optimization

-

Recrystallization Solvents : Ethyl acetate/methanol (9:1 v/v)

Challenges and Mitigation Strategies

Nitrile Stability Under Basic Conditions

Nitrile groups may hydrolyze to amides in aqueous basic media. To prevent this:

Análisis De Reacciones Químicas

Types of Reactions

4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, imine derivatives, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising activity as a ligand in drug development. Its ability to interact with various biological targets makes it a candidate for designing new pharmaceuticals.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. A study demonstrated its efficacy against several cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies revealed that it effectively inhibits the growth of various bacterial strains, suggesting its utility in developing new antibiotics .

Materials Science

In materials science, the compound is explored for its role in synthesizing novel materials with enhanced properties.

- Polymer Chemistry : It can be utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties .

- Nanomaterials : The compound's ability to form complexes with metal ions allows it to be used in the synthesis of nanomaterials with unique electronic and optical properties. For instance, studies have reported its use in creating luminescent materials for optoelectronic applications .

Catalysis

The compound serves as a catalyst or catalyst precursor in various chemical reactions.

- Asymmetric Synthesis : Its chiral nature makes it suitable for catalyzing asymmetric reactions. Research has demonstrated its effectiveness in promoting enantioselective reactions, which are crucial in synthesizing chiral drugs .

- Metal-Catalyzed Reactions : The compound can stabilize metal catalysts, enhancing their activity and selectivity in reactions such as cross-coupling and C-H activation .

Case Studies

Mecanismo De Acción

The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile groups can participate in interactions with other biomolecules, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Key Compounds for Comparison

The following compounds are selected based on structural or functional similarities:

Structural and Functional Differences

Bridge Type :

- The target compound uses a chiral ethylenediamine bridge, enabling stereoselective interactions .

- Diazene and hydrazine derivatives (e.g., 2.51, 2.22) feature N–N bridges, which are redox-active but less stable under acidic or oxidizing conditions .

- Stilbene dihydrochloride (C=C bridge) offers rigidity and conjugation, useful in optical applications but lacks the stereochemical diversity of ethylenediamine .

Optical Activity :

- The (1R,2R) configuration of the target compound confers a +78° optical rotation, critical for enantioselective catalysis. Its (1S,2S)-enantiomer would exhibit -78°, reversing stereochemical outcomes .

Stability :

Actividad Biológica

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes two benzonitrile groups connected by a diamine bridge. This structure may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, Schiff bases derived from diamines have shown effectiveness against various bacterial strains:

- Staphylococcus aureus : Inhibition of growth has been reported for related compounds, suggesting that the presence of the benzonitrile moiety may enhance antimicrobial efficacy .

- Escherichia coli : Similar derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| Salicylaldehyde-o-phenylenediamine | S. aureus | Significant Inhibition |

| Schiff base from diamines | E. coli | Moderate Inhibition |

| 4,4'-Dibenzonitrile | Various bacteria | High Activity |

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Research indicates that similar structures can induce apoptosis in cancer cell lines:

- Leukemia Cell Lines (K562 and HEL) : Compounds with similar configurations have shown strong apoptotic activity against these cell lines, affecting cell cycle distribution and promoting cell death .

- Mechanism of Action : The mechanism may involve the regulation of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Salicylaldehyde-hydrazine hydrate | K562 | Apoptosis Induction |

| Benzonitrile derivatives | HEL | Cell Cycle Arrest |

| 4,4'-Dibenzonitrile | Various cancer types | Signaling Pathway Modulation |

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Characterization : Research involving the synthesis of N,N-disubstituted Schiff bases from diamines has revealed their structural properties through techniques like NMR and X-ray diffraction. These studies highlight the importance of structural features in determining biological activity .

- In Vitro Studies : In vitro assays have shown that certain derivatives display potent antimicrobial and anticancer activities when tested against various pathogens and cancer cells. The results indicate a promising avenue for developing new therapeutic agents based on this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-((1R,2R)-1,2-diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride?

- Methodological Answer : A modified reductive coupling protocol using secondary amides (e.g., 1i) with catalytic systems like Ru complexes (e.g., [(R)-BINAP][(R)-DAIPEN]RuCl₂) under basic conditions (t-BuOK/PivOK) yields vicinal diamines. Purification via flash column chromatography (EtOAc/Hexane/NH₃·H₂O gradient) followed by recrystallization (EtOAc/Hexane) isolates the diastereomers . Alternative routes involve Cu(II)-mediated dehydrogenation of diphenylmethane derivatives, though yields depend on ligand choice and reaction time .

Q. How can researchers confirm the stereochemical configuration of the compound?

- Methodological Answer : X-ray crystallography is definitive for determining absolute stereochemistry, as demonstrated for structurally analogous cyclohexane-1,2-diyl derivatives . Complementary techniques include:

- NMR : Analyze coupling constants (e.g., vicinal ) and NOE correlations to distinguish meso vs. dl diastereomers .

- Optical Rotation : Compare experimental [α] values with literature data for (R,R)-configured analogs .

Q. What purification strategies are effective for isolating high-purity samples?

- Methodological Answer :

- Prep-TLC : Suitable for small-scale purification (e.g., dichloromethane/petroleum ether = 1.5:1.0) .

- Column Chromatography : Use silica gel with NH₃·H₂O-modified eluents to mitigate amine adsorption .

- Recrystallization : EtOAc/Hexane mixtures resolve diastereomers with >95% enantiomeric excess .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The (R,R)-configuration enhances enantioselectivity in asymmetric catalysis due to preorganized ligand geometry. For example, Ru complexes with (R,R)-diamine ligands show superior activity in hydrogenation compared to (S,S)-counterparts. Computational studies (DFT) can model steric and electronic effects of substituents on transition states . Experimental validation involves kinetic resolution experiments and comparative turnover frequency (TOF) measurements .

Q. What strategies address low solubility in polar solvents during kinetic studies?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or D₂O for NMR studies, as shown for structurally related dihydroxyethylamine derivatives .

- Co-solvents : Add HMPA or DMF (5–10% v/v) to aqueous buffers to improve solubility without disrupting reactivity .

- Ionic Liquids : Imidazolium-based salts enhance solubility for electrochemical applications .

Q. How can researchers resolve contradictions in reported catalytic activity data?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Quantify trace metals (e.g., Cu residues from synthesis) via ICP-MS, as they can poison catalysts .

- Moisture Sensitivity : Conduct reactions under inert atmosphere (glovebox) and characterize intermediates by FT-IR (e.g., –CN stretch at 2169 cm⁻¹) to rule out hydrolysis .

- Substrate Scope Limitations : Use Hammett plots to correlate electronic effects of substituents with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.